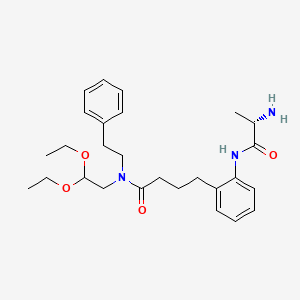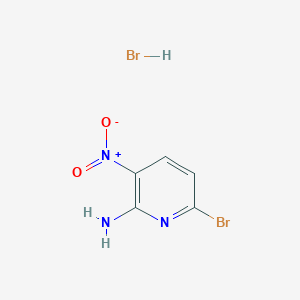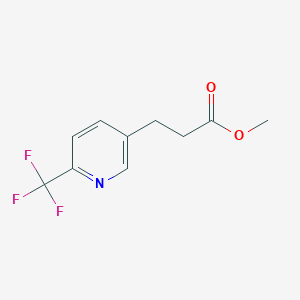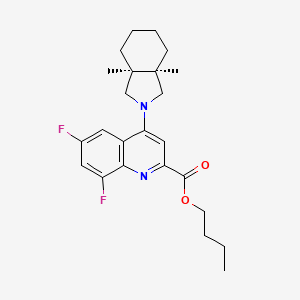
Butyl 4-((3aR,7aS)-3a,7a-dimethylhexahydro-1H-isoindol-2(3H)-yl)-6,8-difluoroquinoline-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butyl 4-((3aR,7aS)-3a,7a-dimethylhexahydro-1H-isoindol-2(3H)-yl)-6,8-difluoroquinoline-2-carboxylate is a fascinating compound primarily known for its complex structure and significant implications in various fields, including medicinal chemistry and pharmaceutical development. This compound's intricate stereochemistry and multiple functional groups make it an interesting subject for synthetic chemists and researchers alike.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of butyl 4-((3aR,7aS)-3a,7a-dimethylhexahydro-1H-isoindol-2(3H)-yl)-6,8-difluoroquinoline-2-carboxylate typically involves several key steps. One common approach includes the formation of the isoindoline ring through a cyclization reaction, followed by the introduction of the quinoline moiety. Reaction conditions often require specific catalysts, temperature control, and careful monitoring to ensure the correct stereochemistry is achieved.
Industrial Production Methods: Industrial production methods may utilize continuous flow techniques to enhance yield and efficiency. These methods often employ advanced catalytic systems and automated controls to maintain optimal reaction conditions, minimizing by-products and ensuring high purity of the final compound.
Análisis De Reacciones Químicas
Types of Reactions: Butyl 4-((3aR,7aS)-3a,7a-dimethylhexahydro-1H-isoindol-2(3H)-yl)-6,8-difluoroquinoline-2-carboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions: Common reagents used include oxidizing agents like potassium permanganate or reducing agents such as lithium aluminum hydride. Substitution reactions might involve halogens or other nucleophiles under specific conditions.
Major Products: These reactions can yield a variety of products depending on the reaction type. For instance, oxidation might produce corresponding ketones or carboxylic acids, while substitution reactions could lead to halogenated derivatives.
Aplicaciones Científicas De Investigación
Chemistry: This compound is often used in studies related to complex molecular synthesis, offering insights into reaction mechanisms and the behavior of multifaceted organic molecules.
Biology and Medicine: In the biological and medical fields, butyl 4-((3aR,7aS)-3a,7a-dimethylhexahydro-1H-isoindol-2(3H)-yl)-6,8-difluoroquinoline-2-carboxylate may be investigated for its potential therapeutic properties. It could serve as a lead compound in drug discovery, targeting specific enzymes or receptors.
Industry: Industrial applications might include its use as an intermediate in the synthesis of more complex molecules, particularly in the development of novel pharmaceuticals or agrochemicals.
Mecanismo De Acción
Mechanism: The compound's mechanism of action often involves binding to specific molecular targets such as enzymes or receptors, altering their activity. This interaction can modulate biological pathways, leading to desired therapeutic effects.
Molecular Targets and Pathways: Potential targets include enzymes involved in metabolic pathways or cell signaling receptors. The precise pathways can vary, but the compound's action typically influences cellular processes at a molecular level.
Comparación Con Compuestos Similares
Butyl 4-((3aR,7aS)-3a,7a-dimethylhexahydro-1H-isoindol-2(3H)-yl)-quinoline-2-carboxylate.
Ethyl 4-((3aR,7aS)-3a,7a-dimethylhexahydro-1H-isoindol-2(3H)-yl)-6,8-difluoroquinoline-2-carboxylate.
Methyl 4-((3aR,7aS)-3a,7a-dimethylhexahydro-1H-isoindol-2(3H)-yl)-6,8-difluoroquinoline-2-carboxylate.
Each of these compounds, while similar, features slight variations that can significantly influence their chemical behavior and applications.
Feel free to dive deeper into any of these sections, or let me know if there's another topic you want to explore!
Propiedades
IUPAC Name |
butyl 4-[(3aR,7aS)-3a,7a-dimethyl-1,3,4,5,6,7-hexahydroisoindol-2-yl]-6,8-difluoroquinoline-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30F2N2O2/c1-4-5-10-30-22(29)19-13-20(17-11-16(25)12-18(26)21(17)27-19)28-14-23(2)8-6-7-9-24(23,3)15-28/h11-13H,4-10,14-15H2,1-3H3/t23-,24+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTEGUYPNZWFGCP-PSWAGMNNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=NC2=C(C=C(C=C2F)F)C(=C1)N3CC4(CCCCC4(C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC(=O)C1=NC2=C(C=C(C=C2F)F)C(=C1)N3C[C@]4(CCCC[C@]4(C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


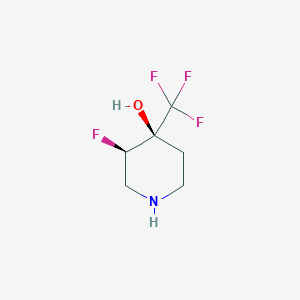


![4-(((2S,4R)-1-([1,1'-Biphenyl]-4-yl)-5-ethoxy-4-methylpentan-2-yl)amino)-4-oxobutanoic acid](/img/structure/B8026360.png)

